Cefcapene Impurity 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

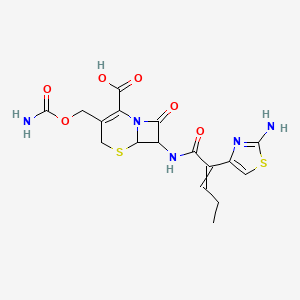

Cefcapene Impurity 7 is a chemical compound related to the antibiotic cefcapene pivoxil. Cefcapene pivoxil is a third-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities like this compound are often studied to understand the stability, efficacy, and safety of the parent drug.

Preparation Methods

The synthesis of Cefcapene Impurity 7 involves several steps. One method includes reacting 7-aminocephalosporanic acid with sodium hydroxide in the presence of a quaternary ammonium salt at temperatures between -5°C and 5°C. This reaction produces 7-diacetylcephalosporanic acid. The next steps involve adding cefcapene pivoxil side chain acid, diisopropylamine, and phenyltriethylammonium chloride to the solution, followed by a reaction with methylsulfonyl chloride at temperatures between -15°C and 0°C. The resulting compound is then reacted with chlorosulfonyl isocyanate and iodomethyl pivalate, followed by deprotection in a hydrochloric acid methanol solution to obtain this compound .

Chemical Reactions Analysis

Cefcapene Impurity 7 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cefcapene Impurity 7 is primarily used in scientific research to study the stability and degradation of cefcapene pivoxil. It is used in:

Chemistry: To understand the chemical stability and reactivity of cefcapene pivoxil.

Biology: To study the biological activity and potential side effects of cefcapene pivoxil.

Medicine: To ensure the safety and efficacy of cefcapene pivoxil in pharmaceutical formulations.

Industry: To develop and optimize manufacturing processes for cefcapene pivoxil.

Mechanism of Action

The mechanism of action of Cefcapene Impurity 7 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is likely to interact with similar molecular targets and pathways as cefcapene pivoxil. Cefcapene pivoxil works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. It targets penicillin-binding proteins, which are essential for bacterial cell wall construction.

Comparison with Similar Compounds

Cefcapene Impurity 7 can be compared with other impurities and related compounds of cefcapene pivoxil, such as:

Cefcapene Impurity 1: Another impurity related to cefcapene pivoxil, with a different molecular structure and properties.

Cefcapene Impurity 2: Similar to Cefcapene Impurity 1, but with variations in its chemical structure.

Cefcapene Impurity 3: Another related compound with distinct chemical characteristics.

This compound is unique due to its specific chemical structure and the conditions under which it is formed.

Biological Activity

Cefcapene Impurity 7 is a notable compound related to cefcapene pivoxil hydrochloride, a third-generation cephalosporin antibiotic. Understanding its biological activity is essential for assessing its therapeutic potential and safety profile. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Cefcapene Pivoxil Hydrochloride

Cefcapene pivoxil hydrochloride is recognized for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Upon administration, it is hydrolyzed into the active form, cefcapene, which inhibits bacterial cell wall synthesis, leading to cell lysis and death. Its effectiveness against beta-lactamase producing strains enhances its clinical utility in treating resistant infections .

Biological Activity

Mechanism of Action:

Cefcapene operates primarily by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding disrupts the transpeptidation process, essential for maintaining cell wall integrity, ultimately resulting in bacterial cell death.

Antibacterial Spectrum:

- Gram-Positive Bacteria: Effective against Staphylococcus aureus and Streptococcus species.

- Gram-Negative Bacteria: Active against certain strains that are typically resistant to other antibiotics due to their ability to produce beta-lactamases .

Case Studies

-

Treatment of Palmoplantar Pustulosis:

A study reported three cases of palmoplantar pustulosis with associated pustulotic arthro-osteitis that did not respond to traditional macrolide antibiotics. After treatment with cefcapene pivoxil hydrochloride, significant improvements were observed in joint swelling and pain, suggesting a potential new application for this antibiotic in dermatological conditions . -

Stability Studies:

Research focusing on the stability of cefcapene pivoxil indicated that it is more susceptible to hydrolytic degradation than thermal or photolytic degradation. This study utilized LC-MS/TOF methods to identify degradation products and confirm the stability of cefcapene under various conditions .

Data Tables

Table 1: Antibacterial Activity of Cefcapene Pivoxil Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.5 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Table 2: Stability Data for Cefcapene Pivoxil Hydrochloride

| Condition | Degradation Product Detected | Recovery Rate (%) |

|---|---|---|

| Hydrolytic Stress | Yes | 99.30 |

| Thermal Stress | No | N/A |

| Photolytic Stress | No | N/A |

Research Findings

-

Chemical Stability:

A study demonstrated that cefcapene pivoxil is stable under acidic conditions but shows significant degradation under alkaline conditions. The degradation products were identified using HPLC and mass spectrometry, highlighting the importance of pH in maintaining drug efficacy . -

Elemental Impurities:

Analysis using inductively coupled plasma mass spectrometry revealed several elemental impurities in cefcapene formulations, emphasizing the need for rigorous quality control in pharmaceutical preparations .

Properties

IUPAC Name |

7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRIJDTIPFROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869850 |

Source

|

| Record name | 7-{[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.